molecular formula C10H9ClF3NO3 B1530358 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine CAS No. 1435806-19-1

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1530358
CAS No.: 1435806-19-1
M. Wt: 283.63 g/mol
InChI Key: JHAAXZPMBGSSFH-UHFFFAOYSA-N
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Description

Phenylalanine is an essential amino acid, and the “DL” prefix indicates that the compound is a racemic mixture of D and L stereoisomers. The “4-Chloro-2-(trifluoromethoxy)” part suggests that the phenylalanine molecule is substituted with a chloro group at the 4th position and a trifluoromethoxy group at the 2nd position of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethoxy group and the chloro group onto the phenyl ring of phenylalanine. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a trifluoromethoxy group, a chloro group, and an alanine side chain. The trifluoromethoxy group is a strong electron-withdrawing group, which would make the ortho and para positions on the phenyl ring more susceptible to electrophilic attack .


Chemical Reactions Analysis

The presence of the trifluoromethoxy group could make this compound more reactive in certain chemical reactions. For example, it could potentially undergo further electrophilic aromatic substitution reactions under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethoxy and chloro groups. These groups could affect properties such as solubility, melting point, and acidity .

Scientific Research Applications

Material Science and Sensing Applications

Self-Assembling Behavior and Nanotechnology : Derivatives of phenylalanine, including those modified for enhanced electron deficiency, demonstrate significant self-assembling capabilities. These properties are critical for the development of new materials and nanotechnology applications. For instance, modifications like nitro group introduction have been shown to influence the self-assembly process, leading to diverse material structures and applications in gelation and crystallization in various solvents. This opens avenues for creating innovative materials with potential uses in drug delivery, tissue engineering, and environmental cleanup (Pijush Singh et al., 2020).

Electrochemical Sensing : Modified phenylalanine compounds have been utilized in the development of sensitive and cost-effective electrochemical sensors. These sensors, based on polymerized DL-phenylalanine graphite electrodes, demonstrate enhanced performance in detecting bio-relevant molecules like dopamine. This application is significant in the biomedical field, particularly for the development of diagnostic tools and monitoring systems (Hareesha Nagarajappa et al., 2020).

Biochemical and Biomedical Research

Protein Modification and Functionality : The incorporation of redox-active amino acids into proteins, achieved through selective and efficient genetic methods, facilitates the study of electron transfer within proteins. This technique enables the engineering of proteins with novel properties, potentially revolutionizing areas such as bioelectronics, biosensing, and enzymatic catalysis (L. Alfonta et al., 2003).

Biodegradation and Polymer Science : The design and synthesis of biodegradable functional amino acid-based poly(ester amide)s (PEA-AGs) incorporating phenylalanine derivatives highlight the compound's versatility. These polymers' biodegradation properties vary with their chemical structures and demonstrate the potential for developing environmentally friendly materials. Such materials could find applications in medical devices, drug delivery systems, and sustainable packaging solutions (X. Pang & C. Chu, 2010).

Enzymatic Studies and Metabolic Engineering

Metabolic Pathway Analysis : In-depth studies into phenylalanine's biosynthesis and metabolic fate, particularly in conifers, shed light on the critical role of this amino acid in linking primary and secondary metabolism. Understanding these pathways is crucial for biotechnological applications, including the genetic manipulation of plants for improved yield of phenylalanine-derived compounds such as lignin, which has significant implications for agriculture and biofuel production (M. Pascual et al., 2016).

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name

2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAAXZPMBGSSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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